2-Oxoazetidine-3-carboxylic acid

Description

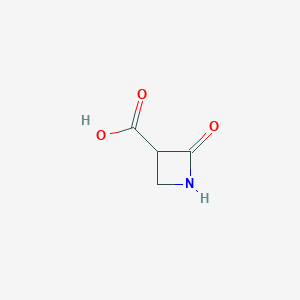

2-Oxoazetidine-3-carboxylic acid is a β-lactam derivative characterized by a four-membered azetidine ring with a ketone group at the 2-position and a carboxylic acid moiety at the 3-position. This compound and its derivatives exhibit significant biological activities, including β-lactamase inhibition, antibacterial, antitubercular, and antiproliferative properties, making them pharmacologically relevant . Recent synthetic advances utilize microwave-assisted Wolff rearrangement of diazotetramic acids (e.g., 3-diazotetramic acids) in the presence of nucleophiles (amines, alcohols, thiols) to generate structurally diverse derivatives. This method allows precise control over substituents at the exocyclic carbonyl group, enabling access to libraries of medicinally valuable compounds .

Structure

3D Structure

Properties

IUPAC Name |

2-oxoazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKBZULTJRRCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Oxoazetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and synthetic approaches related to this compound, supported by data tables and research findings.

Overview of this compound

This compound is a β-lactam derivative that exhibits various biological activities, particularly in antibacterial and anticancer applications. Its structure allows it to interact with multiple molecular targets, making it a versatile compound in drug discovery.

The primary mechanism of action for this compound is related to its β-lactam ring, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains in bacterial cell walls, leading to cell lysis and death . Additionally, derivatives of this compound have shown potential in inhibiting β-lactamases, enzymes that confer antibiotic resistance .

Biological Activities

The biological activities of this compound derivatives include:

- Antibacterial Activity : Exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics.

- Antitubercular Properties : Some derivatives have shown effectiveness against Mycobacterium tuberculosis.

- Anticancer Activity : Certain compounds derived from this compound demonstrate antiproliferative effects against cancer cell lines .

- Anti-inflammatory Effects : These compounds have been noted for their ability to modulate inflammatory responses .

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of several 2-oxoazetidine derivatives against multi-drug resistant strains. The results indicated that specific modifications in the side chains significantly enhanced antibacterial potency, particularly against Staphylococcus aureus and Escherichia coli . -

Anticancer Properties :

Research on the cytotoxic effects of this compound derivatives revealed that certain compounds exhibited IC50 values below 30 µM against HL-60 leukemia cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold . -

Inhibition of β-Lactamases :

Derivatives were tested for their ability to inhibit β-lactamase enzymes. Results showed that some compounds could restore the efficacy of β-lactam antibiotics against resistant strains by effectively inhibiting these enzymes .

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the development of diverse this compound derivatives. Notably, thermally promoted Wolff rearrangement has been employed to produce these compounds efficiently. This method allows for easy variation in substituents and enhances structural diversity, which is crucial for optimizing biological activity .

Scientific Research Applications

Scientific Research Applications of 2-Oxoazetidine-3-Carboxylic Acid

This compound derivatives, particularly amides, have demonstrated diverse biological activities, highlighting their importance in medicinal chemistry and materials science . These activities include the inhibition of β-lactamases, antitubercular properties, antiproliferative and antibacterial activity, herbicidal properties, and inhibition of the neutral amino acid transporter SLC6A19 . The exploration of these derivatives is a valuable pursuit with the potential to significantly impact future drug discovery .

Synthesis and Structural Diversity

A key method for synthesizing this compound derivatives involves a thermally promoted Wolff rearrangement of diazotetramic acids in the presence of nucleophiles . This approach allows for the easy modification of the substituent in the exocyclic acyl group by introducing different N-, O-, and S-nucleophilic reagents into the reaction . The reaction of chiral diazotetramic acids leads exclusively to trans-diastereomeric β-lactams . Using variously substituted diazotetramic acids, including spirocyclic derivatives, as well as a wide range of nucleophiles provides access to a structural diversity of medically relevant this compound amides and esters .

Biological Activities

Research has demonstrated that derivatives of this compound exhibit a range of biological activities:

- Antibacterial Activity: The compound shows promising antibacterial effects against various strains, including those resistant to conventional antibiotics.

- Antitubercular Properties: Certain derivatives have been identified as effective against Mycobacterium tuberculosis.

- Inhibition of β-Lactamases: It has been noted for its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics.

- Antiproliferative Effects: Some studies suggest antiproliferative activity against cancer cell lines, indicating potential in oncology.

- Herbicidal Properties: Certain derivatives have shown effectiveness in herbicidal applications, expanding their utility beyond medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antibacterial Efficacy: A study reported that specific derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics.

- Antitubercular Activity: Research highlighted that certain derivatives exhibited significant activity against M. tuberculosis, suggesting a pathway for developing new antitubercular agents.

- Inhibition of SLC6A19: Some derivatives have been found to inhibit the neutral amino acid transporter SLC6A19, which is implicated in certain metabolic disorders.

Comparison with Similar Compounds

Azetidine-3-carboxylic Acid

- Structure : Lacks the 2-oxo group but retains the azetidine ring and carboxylic acid moiety.

- Synthesis : Prepared via conventional β-lactam ring formation, such as Staudinger synthesis.

- Applications : Primarily used as a building block in peptide synthesis. Unlike 2-oxoazetidine-3-carboxylic acid derivatives, it lacks documented β-lactamase inhibitory activity .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Five-membered pyrrolidine ring with a ketone at the 5-position.

- Synthesis : Derived from cyclization of substituted glutamic acid derivatives.

- Key Difference : The larger ring size reduces ring strain, enhancing stability but diminishing reactivity toward nucleophilic attack compared to 2-oxoazetidine derivatives .

3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic Acid

- Structure: Oxazolidinone ring with a 2-oxo group and aromatic substituents.

- Applications: Exhibits antimicrobial activity but lacks the β-lactamase inhibition seen in 2-oxoazetidine derivatives. The oxazolidinone ring confers resistance to enzymatic hydrolysis .

Substituent Effects

- 5-Monosubstituted Derivatives: Yield predominantly trans-diastereomers (e.g., 3r–t) due to steric control during ketene trapping .

- Spirocyclic Derivatives : Enhanced stability against nucleophilic degradation due to steric hindrance (e.g., adamantane-spiro derivatives) .

- Benzyl Esters: Convertible to free acids (e.g., 4a,b) via hydrogenolysis, enabling further functionalization (e.g., amidation to 3s,t) .

Stability and Reactivity

- This compound : Prone to decarboxylation and decomposition under ambient conditions, necessitating storage at low temperatures .

- Comparison with 2-Oxoadipic Acid : A linear six-carbon dicarboxylic acid with a ketone group. While structurally distinct, it shares instability trends (e.g., thermal decomposition) but lacks β-lactam-related bioactivity .

Q & A

Q. What are the current synthetic methodologies for 2-oxoazetidine-3-carboxylic acid derivatives, and what advantages do they offer?

The primary method involves a thermally promoted Wolff rearrangement of diazotetramic acids in the presence of nucleophiles (e.g., amines, alcohols, thiols). This approach allows structural diversification by varying substituents on the diazotetramic acid precursor and selecting nucleophiles to introduce functional groups at the exocyclic carbonyl position . Key advantages include:

- Microwave activation improves reaction efficiency (e.g., 83% yield for 3a with microwave vs. 75% under traditional heating) .

- Trans-diastereoselectivity is achieved when using chiral diazotetramic acids, simplifying stereochemical outcomes .

- Compatibility with spirocyclic and monosubstituted diazotetramic acids enables access to diverse β-lactam scaffolds .

Q. How does the Wolff rearrangement mechanism enable β-lactam formation in this synthesis?

The Wolff rearrangement involves thermal cleavage of the diazo group in diazotetramic acids, generating a reactive β-lactam ketene intermediate. This ketene reacts with nucleophiles (e.g., amines) to form the final this compound derivatives. The process is favored under microwave irradiation (200°C in chlorobenzene), ensuring rapid and complete conversion .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of synthesized derivatives?

- X-ray crystallography : Used to resolve complex structures (e.g., 3t in CCDC 2323689) .

- NMR spectroscopy : Coupling constants (e.g., ) distinguish trans-diastereomers. For 3,4-disubstituted β-lactams, values typically range from 4.5–5.0 Hz .

- Chromatography : HPLC or GC-MS monitors reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and diastereoselectivity?

Key variables include:

- Nucleophile selection : Aromatic amines (e.g., p-anisidine) yield higher products (83%) compared to aliphatic amines (e.g., 60–70%) .

- Substituent effects : 5-Monosubstituted diazotetramic acids produce lower yields (e.g., 3i , 45%) than 5,5-disubstituted analogs (e.g., 3r , 78%) due to steric and electronic factors .

- Microwave parameters : Shorter reaction times (1–2 hr) reduce decomposition risks .

Q. Table 1: Yield Variation with Reaction Conditions

| Product | Nucleophile | Heating Method | Yield (%) |

|---|---|---|---|

| 3a | p-Anisidine | Microwave | 83 |

| 3a | p-Anisidine | Traditional | 75 |

| 3i | Cyclohexanol | Microwave | 45 |

| 3r | Benzylamine | Microwave | 78 |

Q. How can stereochemical outcomes be controlled or predicted in these reactions?

- Chiral precursors : Enantiopure diazotetramic acids yield exclusively trans-β-lactams due to restricted ketene intermediate rotation .

- Solvent effects : Polar aprotic solvents (e.g., DCE) stabilize intermediates, enhancing diastereoselectivity .

Q. What strategies mitigate stability issues during storage and handling?

- Deprotection : Hydrogenolysis of benzyl esters (e.g., 3k → 4a ) under mild conditions preserves acid integrity better than basic hydrolysis .

- Storage : Derivatives like 4a degrade via decarboxylation; storage at –20°C under inert atmosphere is recommended .

Q. How should researchers address contradictory data in yield or product formation?

- Scale-up challenges : Reaction 3k yields drop significantly at 1.5 mmol scale due to heat distribution inefficiencies .

- Nucleophile compatibility : Thiols and bulky amines may require adjusted stoichiometry or alternative solvents (e.g., DMF) .

- Spirocyclic failures : Adamantane-derived diazotetramic acids (e.g., 1m ) fail to form β-lactams, likely due to steric hindrance .

Methodological Recommendations

- Synthetic protocols : Prioritize microwave activation for time-sensitive reactions.

- Structural validation : Combine XRD and NMR for unambiguous stereochemical assignment.

- Stability testing : Monitor decomposition kinetics via accelerated aging studies (e.g., 40°C/75% RH).

Q. Table 2: Key Stability Data for Common Derivatives

| Derivative | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 4a | 7 days | Decarboxylation |

| 3t | >30 days | None observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.